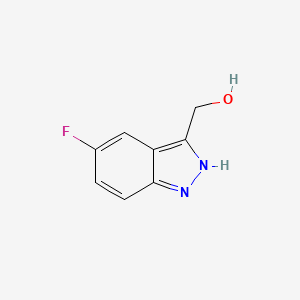

(5-Fluoro-1H-indazol-3-yl)methanol

Overview

Description

(5-Fluoro-1H-indazol-3-yl)methanol is a heterocyclic organic compound with the molecular formula C8H7FN2O It is characterized by the presence of a fluorine atom at the 5-position of the indazole ring and a methanol group at the 3-position

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indazole derivatives valuable for treatment development .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and modulate certain kinases, such as chk1, chk2, and sgk . This modulation can lead to changes in the cell’s behavior, potentially treating diseases induced by these kinases, such as cancer .

Biochemical Pathways

Indazole derivatives have been found to impact a broad range of biochemical pathways due to their interaction with various receptors . These affected pathways can lead to downstream effects, influencing a variety of biological activities .

Result of Action

Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Action Environment

For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that temperature and moisture could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indazol-3-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindazole.

Functionalization: The 3-position of the indazole ring is functionalized to introduce the methanol group. This can be achieved through various methods, including nucleophilic substitution or reduction reactions.

One common synthetic route involves the reaction of 5-fluoroindazole with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 5-fluoroindazole are synthesized and stored.

Reaction Optimization: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: The major products include 5-fluoro-1H-indazole-3-carboxaldehyde and 5-fluoro-1H-indazole-3-carboxylic acid.

Reduction: The major product is 5-fluoro-1H-indazol-3-ylamine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted indazole derivatives.

Scientific Research Applications

(5-Fluoro-1H-indazol-3-yl)methanol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.

Comparison with Similar Compounds

(5-Fluoro-1H-indazol-3-yl)methanol can be compared with other similar compounds, such as:

(5-Chloro-1H-indazol-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.

(5-Bromo-1H-indazol-3-yl)methanol: Similar structure but with a bromine atom instead of fluorine.

(5-Methyl-1H-indazol-3-yl)methanol: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Biological Activity

(5-Fluoro-1H-indazol-3-yl)methanol is a compound belonging to the indazole class, characterized by its unique fluorine substitution at the 5-position and a hydroxymethyl group at the 3-position. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₈F N₂O

- Molecular Weight : Approximately 162.16 g/mol

The fluorine atom enhances the compound's lipophilicity and potential interactions with biological targets, while the hydroxymethyl group increases solubility and reactivity in biological systems.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant inhibitory effects on nitric oxide synthases and 5-lipoxygenase, enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases due to its ability to modulate nitric oxide production and arachidonic acid metabolism.

2. Anticancer Potential

Studies have shown that indazole derivatives, including this compound, possess anticancer properties. The compound has been evaluated for its activity against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and therapeutic potential .

3. Interaction with Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes is critical for understanding its metabolic pathways and potential drug-drug interactions. Preliminary studies suggest that this compound may affect the metabolism of other drugs, which is essential for assessing its safety profile in clinical settings.

Case Study 1: Inhibition of 5-Lipoxygenase

In a controlled study, this compound was tested for its ability to inhibit 5-lipoxygenase activity. Results indicated a dose-dependent inhibition, suggesting that this compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of tests were conducted on various cancer cell lines (e.g., MCF-7, HeLa), revealing that this compound significantly reduces cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

These findings highlight the compound's potential as an anticancer agent, necessitating further exploration into its efficacy and safety profiles.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate absorption and distribution characteristics, with an elimination half-life indicating potential for sustained therapeutic effects.

Properties

IUPAC Name |

(5-fluoro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNPPRWQIBANBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625980 | |

| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-02-8 | |

| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.